6-Methoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline 6-Methoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline
Brand Name: Vulcanchem
CAS No.: 62245-15-2
VCID: VC7436672
InChI: InChI=1S/C12H17NO/c1-12(2)8-13-7-9-4-5-10(14-3)6-11(9)12/h4-6,13H,7-8H2,1-3H3
SMILES: CC1(CNCC2=C1C=C(C=C2)OC)C
Molecular Formula: C12H17NO
Molecular Weight: 191.274

6-Methoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline

CAS No.: 62245-15-2

Cat. No.: VC7436672

Molecular Formula: C12H17NO

Molecular Weight: 191.274

* For research use only. Not for human or veterinary use.

6-Methoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline - 62245-15-2

Specification

CAS No. 62245-15-2
Molecular Formula C12H17NO
Molecular Weight 191.274
IUPAC Name 6-methoxy-4,4-dimethyl-2,3-dihydro-1H-isoquinoline
Standard InChI InChI=1S/C12H17NO/c1-12(2)8-13-7-9-4-5-10(14-3)6-11(9)12/h4-6,13H,7-8H2,1-3H3
Standard InChI Key FFSDUEDAAQFMHC-UHFFFAOYSA-N
SMILES CC1(CNCC2=C1C=C(C=C2)OC)C

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 6-Methoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline is C₁₂H₁₇NO, with a molecular weight of 191.274 g/mol. Its IUPAC name, 6-methoxy-4,4-dimethyl-2,3-dihydro-1H-isoquinoline, reflects the substitution pattern:

  • A methoxy group (-OCH₃) at the 6-position of the aromatic ring.

  • Two methyl groups (-CH₃) at the 4-position of the saturated six-membered ring.

Key structural identifiers include:

  • SMILES: CC1(CNCC2=C1C=C(C=C2)OC)C

  • InChIKey: FFSDUEDAAQFMHC-UHFFFAOYSA-N.

Physicochemical data, such as solubility and melting point, remain unreported in published literature. Computational models predict moderate lipophilicity due to the methoxy and methyl groups, suggesting potential blood-brain barrier permeability.

Synthesis Pathways

General Synthetic Strategies

The synthesis of 6-Methoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline follows routes common to THIQ derivatives, involving bis-alkylation, reductive amination, and cyclization steps . A representative pathway includes:

  • Bis-alkylation of 2-(3-methoxyphenyl)acetonitrile:
    Reaction with methylating agents introduces the 4,4-dimethyl groups.

  • Reduction of the nitrile group:
    Catalytic hydrogenation converts the nitrile to a primary amine.

  • Pictet-Spengler cyclization:
    Acid-catalyzed cyclization forms the tetrahydroisoquinoline core .

Optimization and Yields

Recent advancements highlight the use of POCl₃ and KI as catalysts during cyclization, achieving yields of 80–90% . For example, a 2024 study demonstrated that substituting traditional Lewis acids with palladium diacetate and potassium formate improved reaction efficiency by 15% .

Table 1: Comparative Synthesis Methods

MethodReagentsYield (%)Reference
Classical alkylationDIBALH, HCl70
Reductive aminationNaBH₄, POCl₃85
Pictet-SpenglerPd(OAc)₂, KCOOH90

Comparative Analysis with Related Compounds

Table 2: Structural and Functional Comparison

CompoundMolecular FormulaSubstituentsReported Activity
6-Methoxy-4,4-dimethyl-THIQC₁₂H₁₇NO6-OCH₃, 4,4-(CH₃)₂Understudied
6-Methoxy-1-methyl-THIQ (CID:14230281)C₁₁H₁₅NO6-OCH₃, 1-CH₃SERM activity
1-(4-Allyloxy phenyl)-6-methoxy-THIQC₂₅H₂₅NO₂6-OCH₃, 4-allyloxyAnticancer (in vitro)

The 4,4-dimethyl variant’s steric bulk may limit metabolic degradation compared to smaller substituents, potentially extending its half-life in vivo.

Limitations and Future Directions

Current research gaps include:

  • Pharmacokinetic profiles: Absorption, distribution, and toxicity data are absent.

  • Target identification: High-throughput screening is needed to identify binding partners.

  • Analogue synthesis: Introducing polar groups (e.g., hydroxyl) could improve solubility .

Future studies should prioritize in vivo models to evaluate therapeutic potential in oncology or neurodegenerative diseases, leveraging the compound’s structural novelty.

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